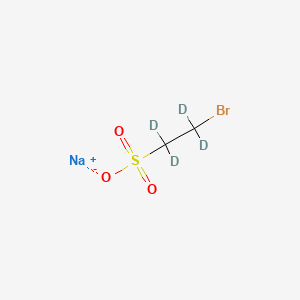
Sodium Bromoethanesulfonate-d4
Descripción general
Descripción
Sodium Bromoethanesulfonate-d4, also known as Sodium 2-bromo-1,1,2,2-tetradeuterioethanesulfonate, is a chemical compound with the molecular formula C2H4BrNaO3S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the following SMILES notation: [2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+] . This notation represents the structure of the molecule, including the positions of the atoms and the bonds between them.
Chemical Reactions Analysis
Sodium 2-bromoethanesulfonate (BES) is known to act as an inhibitor of methanogenesis, which is used to investigate competing reactions like homoacetogenesis in mixed cultures .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . Its exact mass is 213.92133 g/mol, and its monoisotopic mass is also 213.92133 g/mol . It has a topological polar surface area of 65.6 Ų . It has a heavy atom count of 8 . It has an isotope atom count of 4 .
Aplicaciones Científicas De Investigación
Modification in Proteomics
Sodium bromoethanesulfonate is used in proteomics for the modification of cysteine residues. A study describes a procedure for alkylation of cysteine residues with sodium bromoethanesulfonate under mild conditions, which allows for complete modification without side reactions. This method produces S-sulfoethylated proteins that are comparable to formic acid oxidized or S-sulfonated proteins in terms of solubility and ion exchange chromatography behavior. These modified peptides are suitable for automatic Edman degradation due to reduced extraction losses, especially after the coupling stage (Niketić, Thomsen, & Kristiansen, 1974).
In Chemical Synthesis
Sodium bromoethanesulfonate is involved in chemical synthesis, particularly in the production of linear ethylene oxide sulfonates. The reaction of sodium bromoethanesulfonate with sodium alkoxides of linear alcohols results in good yields of these sulfonates. These sulfonates have been used to produce Winsor III systems with suitable alkane oil phases and appropriate salt and coaolvent concentrations (Carmona et al., 1983).
In Environmental Microbiology
In environmental microbiology, sodium bromoethanesulfonate plays a role as an inhibitor. It inhibits the reductive dechlorination of chloroethenes in sediment-free enrichment cultures in the absence of methanogenic archaea. This finding suggests that BES should not be used to attribute dechlorination activities to methanogens (Loffler, Ritalahti, & Tiedje, 1997).
In Material Science
Sodium bromoethanesulfonate is used in the preparation of polysulfones carrying short pendant alkyl side-chains with terminal sulfonic acid units. These modified polymers have potential applications as proton-conducting membrane materials. The preparation process involves reacting lithium sulfinate units on the polymer with sodium bromoethanesulfonate to produce sulfoalkylated polysulfones, which are stable and exhibit high proton conductivity under humidifying conditions (Karlsson & Jannasch, 2004).
Mecanismo De Acción
Target of Action
Sodium Bromoethanesulfonate-d4 primarily targets methanogenic archaea, specifically Methanosarcina and Methanobacterium . These organisms play a crucial role in the biomethanation process, converting hydrogen into methane .
Mode of Action
this compound acts as an inhibitor of methanogenesis . It interferes with the activity of methyl-coenzyme M reductase, a key enzyme in the methanogenesis pathway . This inhibition disrupts the conversion of hydrogen to methane, altering the metabolic activities of the targeted organisms .
Biochemical Pathways
The inhibition of methanogenesis by this compound leads to an accumulation of formate, an important intermediate in the hydrogenotrophic metabolism . This suggests that the compound affects both the methanogenesis and homoacetogenesis pathways, leading to a shift in the metabolic balance of the microbial communities .
Pharmacokinetics
It is known that the compound is soluble in methanol and water , which may influence its bioavailability and distribution.
Result of Action
The action of this compound results in a significant decrease in methane production, with a concomitant increase in formate levels . This indicates a shift in the metabolic activities of the microbial communities from methanogenesis to homoacetogenesis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory effect on methanogenesis is observed under anaerobic conditions, such as those found in biomethanation processes
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
Análisis Bioquímico
Biochemical Properties
Its structural analog, Sodium 2-bromoethanesulfonate (BES), is known to inhibit methanogenesis, a biochemical reaction that produces methane
Cellular Effects
Sodium 2-bromoethanesulfonate (BES) has been shown to inhibit methanogenesis in microbial cultures . This inhibition leads to the accumulation of formate, an important intermediate of hydrogenotrophic metabolism .
Molecular Mechanism
Sodium 2-bromoethanesulfonate (BES) is known to inhibit methanogenesis by acting as a structural analog of 2-mercaptoethanesulfonate (coenzyme M), a key component in the methanogenesis pathway .
Temporal Effects in Laboratory Settings
Sodium 2-bromoethanesulfonate (BES) has been shown to suppress gas production by more than 98% in microbial electrosynthesis (MES) systems at low temperature (15℃) .
Metabolic Pathways
Sodium 2-bromoethanesulfonate (BES) is known to inhibit methanogenesis, a metabolic pathway that produces methane .
Propiedades
IUPAC Name |
sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOAHXBHLWKNF-PBCJVBLFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662192 | |
| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189914-19-9 | |
| Record name | Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


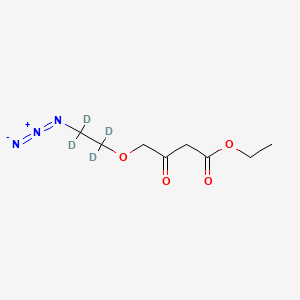
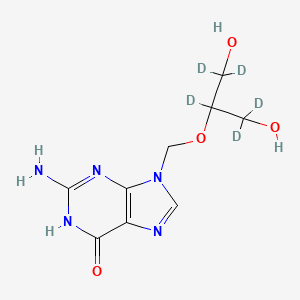
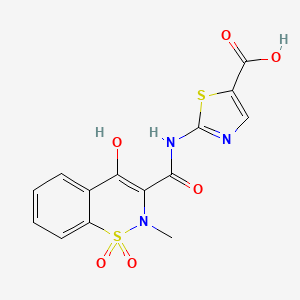


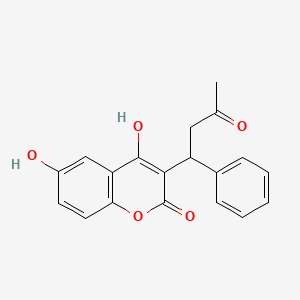
![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)




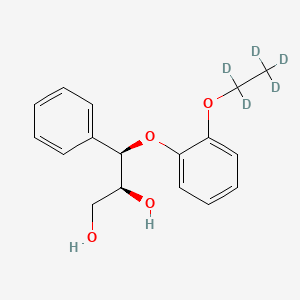
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)
